methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
Overview
Description
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2N5. It is a derivative of tetrazole, a nitrogen-rich heterocycle known for its diverse biological and chemical applications
Mechanism of Action
Target of Action
Tetrazole derivatives, which include this compound, are known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazole derivatives are known to interact with various biological targets due to their strong negative inductive effect and weak positive mesomeric effect .
Biochemical Pathways
Tetrazole derivatives are known to be involved in various biological activities .
Pharmacokinetics
It is known that tetrazoles are soluble in water and acetonitrile , which may influence their bioavailability.
Result of Action
Tetrazole derivatives are known to have various biological activities .
Action Environment
The action of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride can be influenced by environmental factors. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . These factors can influence the action, efficacy, and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of methylamine with a tetrazole derivative under controlled conditions. . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and distillation, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated compounds .
Scientific Research Applications
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-tetrazole: Another tetrazole derivative with similar biological activities.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its energetic properties and applications in materials science.
Uniqueness
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride is unique due to its specific combination of a tetrazole ring and a methylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c1-5-3-2-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGDJNXKMHOKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NNN=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-16-4 | |
Record name | methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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